6-Methyl Paliperidone is a chemical compound primarily recognized as the active metabolite of risperidone, an atypical antipsychotic used in the treatment of schizophrenia and schizoaffective disorders. The compound has gained attention for its pharmacological properties, particularly its efficacy in managing symptoms associated with various psychiatric conditions. Its structural characteristics place it within the class of pyridopyrimidines, which are organic compounds containing fused pyridine and pyrimidine rings.
6-Methyl Paliperidone is derived from the synthesis of paliperidone, which is itself synthesized from specific precursors in a multi-step chemical process. The synthesis involves reactions with various organic compounds to yield the final product in a pure form suitable for pharmaceutical applications.
This compound is classified as an atypical antipsychotic and falls under several pharmacological categories, including:
The synthesis of 6-Methyl Paliperidone typically involves several key steps:
The industrial production of 6-Methyl Paliperidone employs high-pressure reactors and automated purification systems to enhance yield and purity. Reaction conditions are meticulously optimized to minimize by-products and maximize efficiency, often requiring precise control over temperature, pressure, and pH levels during synthesis .
The molecular formula for 6-Methyl Paliperidone is , with a molecular weight of approximately 426.49 g/mol. The compound's structure features:
The structural representation can be described using various notations:
6-Methyl Paliperidone undergoes various chemical reactions typical for organic compounds containing nitrogen and oxygen functionalities. These include:
The reaction mechanisms often involve:
The mechanism of action for 6-Methyl Paliperidone is not fully elucidated but is believed to involve:
Data suggests that these interactions help modulate neurotransmitter activity in the brain, leading to reduced symptoms of psychosis and mood stabilization .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity .
6-Methyl Paliperidone is primarily utilized in:
Its recognition as an essential medicine underscores its significance in mental health treatment protocols globally .
6-Methyl Paliperidone is a structural analog of paliperidone (9-hydroxyrisperidone), featuring a methyl group (–CH₃) at the 6-position of the pyridopyrimidinone ring. Its molecular formula is C₂₄H₂₉FN₄O₃ (or C₂₄D₄H₂₅FN₄O₃ for the deuterated variant), with a molecular weight of 444.535 g/mol [5]. This modification alters electron distribution and steric bulk compared to paliperidone (C₂₃H₂₇FN₄O₃; 426.48 g/mol) [3]. The methyl group increases lipophilicity (predicted LogP ≈ 3.5 vs. paliperidone’s 3.0), potentially enhancing membrane permeability [1] [3].
Table 1: Structural Comparison of Paliperidone Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
Paliperidone | C₂₃H₂₇FN₄O₃ | 426.48 | 9-hydroxyl group |
6-Methyl Paliperidone | C₂₄H₂₉FN₄O₃ | 440.52 | Methyl at pyridopyrimidinone-6 |
6-Methyl Paliperidone-d₄ | C₂₄D₄H₂₅FN₄O₃ | 444.54 | Deuterated ethyl spacer |
Isomerism is influenced by the chiral center at C9 (hydroxyl-bearing carbon). 6-Methyl Paliperidone retains this stereogenicity, implying possible enantiomers with distinct receptor interactions. The methyl group may restrict bond rotation in the heterocyclic core, creating conformational isomers that affect binding pocket engagement [1] [6].
While direct metabolic studies on 6-Methyl Paliperidone are limited, its biotransformation can be extrapolated from paliperidone. Paliperidone undergoes minimal hepatic metabolism (59% excreted unchanged), with phase I pathways involving:
The 6-methyl group may alter metabolic susceptibility:
6-Methyl Paliperidone’s binding profile is inferred from paliperidone’s polypharmacology, with modifications due to the methyl group:
Table 2: Key Receptor Binding Affinities (Ki, nM) and Predicted 6-Methyl Effects
Receptor | Paliperidone (Ki, nM) | Risperidone (Ki, nM) | 6-Methyl Paliperidone (Predicted) |
---|---|---|---|
Dopamine D₂ | 5.8–8.7 | 3.0–5.9 | ↔ Slight affinity reduction (steric clash) |
5-HT₂ₐ | 0.5–1.2 | 0.2–0.8 | ↑ Enhanced antagonism (hydrophobic pocket engagement) |
α₁-Adrenergic | 3.0–5.5 | 2.0–5.0 | ↔ Unchanged |
H₁ Histamine | 18–30 | 20–40 | ↓ Reduced affinity |
The methyl group may enhance 5-HT₂ₐ selectivity over D₂ receptors due to preferential insertion into serotonin receptor hydrophobic subpockets. This could widen paliperidone’s already high 5-HT₂ₐ/D₂ affinity ratio (therapeutic index marker for atypical antipsychotics) [2] [4]. Adrenergic α₂ binding remains unaffected, preserving autonomic side effect risks [4].
Paliperidone (9-OH-risperidone) and 6-Methyl Paliperidone exhibit distinct signaling profiles versus risperidone:
Functional Selectivity Differences
Mitochondrial Proteomic Effects
Paliperidone uniquely modulates mitochondrial complex I/V expression in rat prefrontal cortex synapses, a trait linked to mood stabilization. This is attributed to its hydroxyl group’s hydrophilicity, which enhances protein-protein interactions. 6-Methyl Paliperidone’s increased lipophilicity may reduce mitochondrial engagement, diminishing this effect [2].
5-HT₂ₐ/D₂ Binding Ratio
Paliperidone has a higher 5-HT₂ₐ/D₂ affinity ratio (≈1.7) than risperidone (≈1.0), correlating with lower extrapyramidal side effect risk. 6-Methyl Paliperidone’s predicted enhanced 5-HT₂ₐ affinity could further elevate this ratio, potentially improving tolerability [2] [4].
All listed compounds: Paliperidone, Risperidone, 6-Methyl Paliperidone, 6-Methyl Paliperidone-d₄
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1